

ω -Conotoxin GVIA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *omega-Conotoxin gvia*

Cat. No.: B1627275

[Get Quote](#)

Topic: ω -Conotoxin GVIA from *Conus geographus*

Content Type: An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

ω -Conotoxin GVIA is a potent neurotoxin isolated from the venom of the marine cone snail, *Conus geographus*. This 27-amino acid peptide is a highly selective and potent blocker of N-type (Cav2.2) voltage-gated calcium channels, which play a crucial role in neurotransmitter release at presynaptic nerve terminals.[1][2] Its high affinity and specificity have made it an invaluable pharmacological tool for elucidating the physiological roles of N-type calcium channels and a lead compound in the development of novel analgesics. This guide provides a comprehensive overview of ω -conotoxin GVIA, including its biochemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its study.

Biochemical and Structural Properties

ω -Conotoxin GVIA is a basic peptide with a molecular weight of approximately 3037 Da.[3] Its primary structure consists of 27 amino acids, including several hydroxylated residues, and is constrained by three disulfide bonds that form a characteristic "inhibitor cystine knot" motif.[4] [5] This rigid structure is crucial for its biological activity. The amino acid sequence and disulfide connectivity are as follows:

Sequence: Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH₂[4] (Hyp = Hydroxyproline)

Disulfide Bridges: Cys1-Cys16, Cys8-Cys19, Cys15-Cys26

Key residues, particularly Lys2 and Tyr13, have been identified as essential for high-affinity binding to the N-type calcium channel.[6]

Mechanism of Action

ω -Conotoxin GVIA exerts its effects by physically occluding the pore of N-type voltage-gated calcium channels.[1] Upon depolarization of the presynaptic membrane, these channels open, allowing an influx of calcium ions, which triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By binding to a site near the outer vestibule of the channel pore, ω -conotoxin GVIA effectively blocks this calcium influx, thereby inhibiting neurotransmitter release.[1][6] The toxin exhibits a slow onset of action and its binding is considered nearly irreversible under physiological conditions.[7]

Quantitative Data

The inhibitory potency and binding affinity of ω -conotoxin GVIA have been characterized in various experimental systems. This data is crucial for designing and interpreting experiments.

Parameter	Value	Test System	Reference
IC50	0.15 nM	N-type calcium channels	[3][8]
IC50	~2 nM	K+-induced [3H]-noradrenaline release from cortical brain slices	[2]
IC50	~10 nM	Electrically evoked twitch responses of the rat vas deferens	[2]
IC50	3.8 nmol/l	Inhibition of neurogenically mediated contractions in rat tail artery	[9][10]
IC50	~60 nM	Electrically evoked twitch responses of the guinea-pig ileum	[2]
Kd (high affinity)	10 pM	Rat brain synaptic plasma membranes	[11]
Kd (low affinity)	0.5 nM	Rat brain synaptic plasma membranes	[11]

Neurotransmitter Release Inhibition

Neurotransmitter	Inhibition	Concentration
[3H]-dopamine	39-50%	5 nmol/l
[3H]-noradrenaline	39-50%	5 nmol/l
[3H]-5-hydroxytryptamine	39-50%	5 nmol/l
[3H]-acetylcholine	39-50%	5 nmol/l

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d) or inhibitory constant (K_i) of ω -conotoxin GVIA to N-type calcium channels in a membrane preparation.

Objective: To quantify the binding characteristics of ω -conotoxin GVIA.

General Procedure:

- Membrane Preparation:
 - Homogenize rat brains in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
 - Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the synaptosomal membranes.
 - Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
 - Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
 - Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).
- Assay Setup:
 - On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
 - In a 96-well plate, add the membrane preparation (e.g., 50-120 μ g protein), the radiolabeled ω -conotoxin GVIA (e.g., [¹²⁵I] ω -conotoxin GVIA), and either buffer (for total binding) or a high concentration of unlabeled ω -conotoxin GVIA (for non-specific binding).

- For competition assays, add a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound.
- Incubation:
 - Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
 - Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification:
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - For saturation assays, determine the K_d and B_{max} using Scatchard analysis.
 - For competition assays, calculate the IC_{50} and then the K_i using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents flowing through N-type calcium channels in the membrane of a single cell, allowing for the direct assessment of channel blockade by ω -conotoxin GVIA.

Objective: To determine the inhibitory effect of ω -conotoxin GVIA on N-type calcium channel currents.

General Procedure:

- Cell Preparation:
 - Culture cells expressing N-type calcium channels (e.g., HEK293 cells stably expressing the human Cav2.2 channel complex, or primary neurons) on glass coverslips.
- Recording Setup:
 - Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
 - Continuously perfuse the chamber with an external solution (e.g., in mM: 140 TEA-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 BaCl₂, pH 7.4 with TEA-OH). Barium is often used as the charge carrier to enhance the current and block potassium channels.
 - Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution (e.g., in mM: 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH). Cesium is used to block potassium channels from the inside.
- Whole-Cell Configuration:
 - Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
 - Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.
- Data Acquisition:
 - Using a patch-clamp amplifier, clamp the membrane potential at a holding potential where the channels are closed (e.g., -80 mV).
 - Apply depolarizing voltage steps (e.g., to +10 mV) to activate the N-type calcium channels and record the resulting inward currents.
 - Establish a stable baseline recording of the calcium channel currents.
- Toxin Application:

- Apply ω -conotoxin GVIA to the cell via the perfusion system at various concentrations.
- Data Analysis:
 - Measure the peak current amplitude before and after the application of the toxin.
 - Calculate the percentage of inhibition for each concentration.
 - Plot a dose-response curve and fit the data to determine the IC50 value.

In Vivo Analgesia Studies in Rodents

This protocol provides a general framework for assessing the analgesic effects of ω -conotoxin GVIA in rodent models of pain.

Objective: To evaluate the antinociceptive properties of ω -conotoxin GVIA.

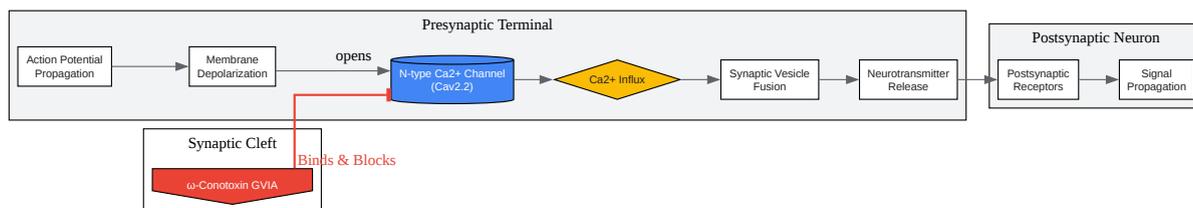
General Procedure:

- Animal Models of Pain:
 - Induce a pain state in rodents (e.g., rats or mice) using established models such as:
 - Neuropathic pain: Chronic constriction injury (CCI), spinal nerve ligation (SNL), or chemotherapy-induced neuropathy (e.g., with oxaliplatin).[12]
 - Inflammatory pain: Injection of formalin or complete Freund's adjuvant (CFA) into the paw.
 - Acute pain: Hot plate test or tail-flick test.
- Drug Administration:
 - Due to its peptidic nature and inability to cross the blood-brain barrier, ω -conotoxin GVIA is typically administered directly into the central nervous system or locally.
 - Intrathecal (i.t.) injection: Delivers the toxin directly into the cerebrospinal fluid in the spinal subarachnoid space. This requires surgical implantation of a catheter.

- Intraplantar (i.pl.) injection: Delivers the toxin locally into the paw for assessing peripheral effects.[13]
- Behavioral Testing:
 - Assess pain-related behaviors at baseline and at various time points after toxin administration.
 - Mechanical allodynia: Measure the paw withdrawal threshold to a non-noxious mechanical stimulus using von Frey filaments.
 - Thermal hyperalgesia: Measure the paw withdrawal latency to a noxious thermal stimulus using a radiant heat source (e.g., Hargreaves test).
 - Spontaneous pain: Observe and score pain-related behaviors such as flinching and licking of the affected paw.
- Data Analysis:
 - Compare the pain responses in toxin-treated animals to those in vehicle-treated control animals.
 - Generate dose-response curves to determine the effective dose (ED50) for analgesia.
 - Monitor for any adverse side effects, such as motor impairment.

Visualizations

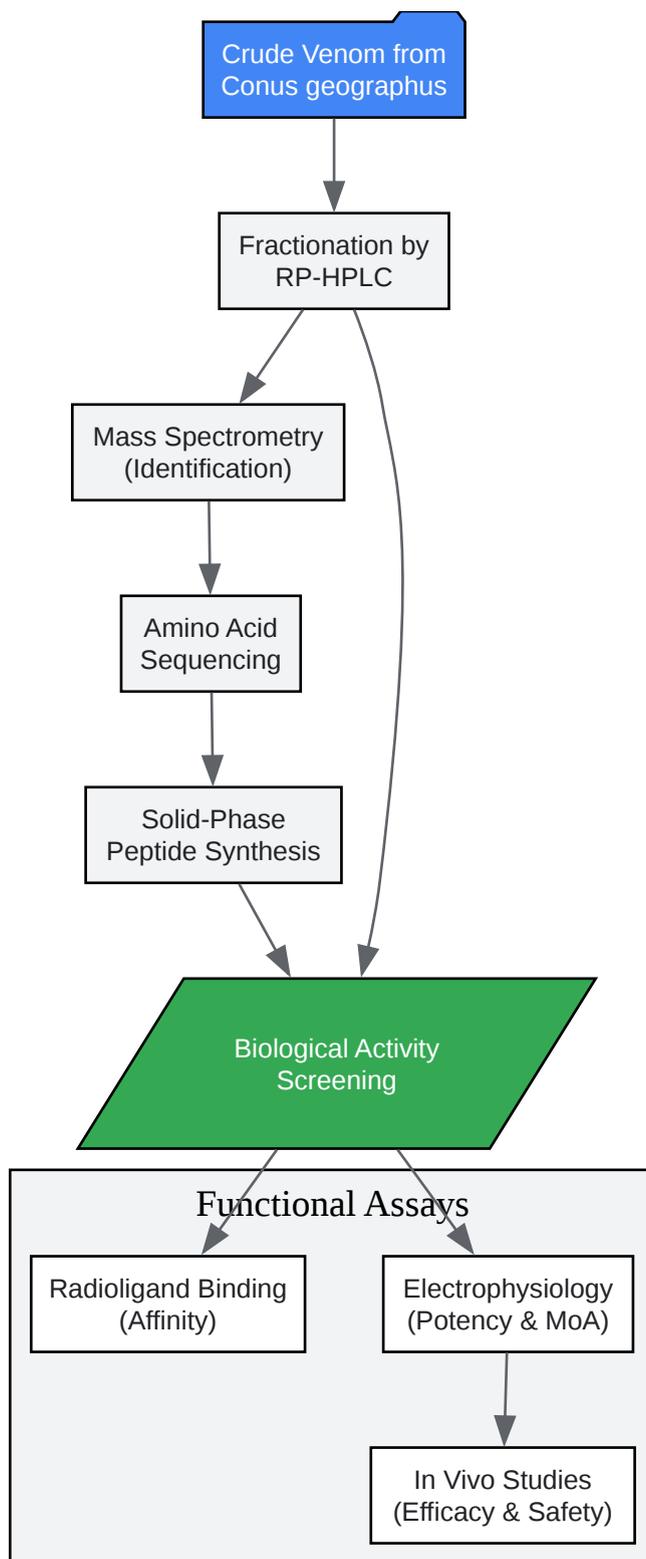
Signaling Pathway of ω -Conotoxin GVIA Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of ω -conotoxin GVIA at the presynaptic terminal.

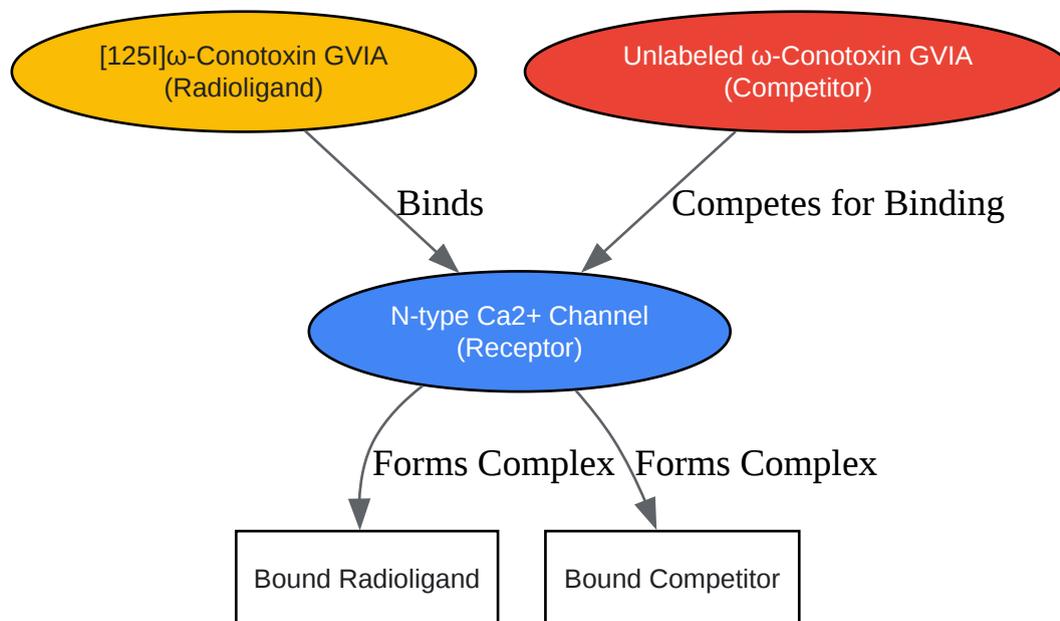
Experimental Workflow for Conotoxin Characterization



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and characterization of ω -conotoxin GVIA.

Logical Relationship in a Binding Assay



[Click to download full resolution via product page](#)

Caption: Competitive binding relationship in a radioligand assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca²⁺ Channel Currents in Single Cells: Heterologous Expression Systems and Neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification and sequence of a presynaptic peptide toxin from *Conus geographus* venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ω -Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omega-conotoxin GVIA-resistant neurotransmitter release in postganglionic sympathetic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of type-III mimetics of omega-conotoxin GVIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of omega-conotoxin to receptor sites associated with the voltage-sensitive calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [ω -Conotoxin GVIA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1627275#omega-conotoxin-gvia-source-from-conus-geographus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com